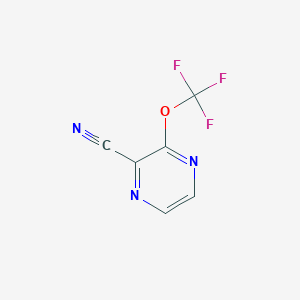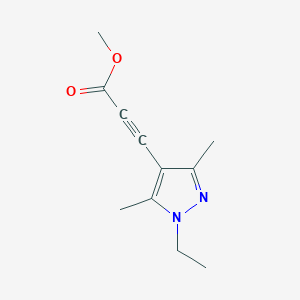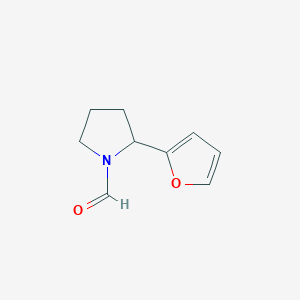
5-Iodo-2-methoxy-4-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2-methoxy-4-methylpyrimidine: is a heterocyclic organic compound with the molecular formula C6H7IN2O It is a derivative of pyrimidine, characterized by the presence of iodine, methoxy, and methyl groups attached to the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methoxy-4-methylpyrimidine typically involves the iodination of 2-methoxy-4-methylpyrimidine. One common method includes the following steps:
Starting Material: 2-methoxy-4-methylpyrimidine.
Iodination Reaction: The starting material is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the 5-position of the pyrimidine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 5-Iodo-2-methoxy-4-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Yield substituted pyrimidine derivatives.
Oxidation Reactions: Produce aldehydes or carboxylic acids.
Reduction Reactions: Form dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Iodo-2-methoxy-4-methylpyrimidine is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activity.
Biology: This compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can lead to the development of new biochemical tools and probes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives, particularly in the treatment of cancer and infectious diseases.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Iodo-2-methoxy-4-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparación Con Compuestos Similares
5-Iodo-2-methylpyrimidine: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
5-Iodo-4-methoxy-2-methylpyrimidine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: 5-Iodo-2-methoxy-4-methylpyrimidine is unique due to the specific combination of iodine, methoxy, and methyl groups on the pyrimidine ring
Propiedades
Fórmula molecular |
C6H7IN2O |
|---|---|
Peso molecular |
250.04 g/mol |
Nombre IUPAC |
5-iodo-2-methoxy-4-methylpyrimidine |
InChI |
InChI=1S/C6H7IN2O/c1-4-5(7)3-8-6(9-4)10-2/h3H,1-2H3 |
Clave InChI |
KGKPVWXIQTZFGA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11805536.png)

![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11805549.png)

![4-(difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11805560.png)
![4-(4'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine](/img/structure/B11805562.png)





